molecular formula C23H15BrClFN2O3 B12632428 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12632428
M. Wt: 501.7 g/mol
InChI Key: HEMZGEPJUBCQCC-UHFFFAOYSA-N
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Description

3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that includes multiple halogenated phenyl groups and a pyrrolo[3,4-d][1,2]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials often include halogenated benzene derivatives and oxazole precursors. Key steps in the synthesis may include:

    Halogenation: Introduction of bromine, fluorine, and chlorine atoms into the phenyl rings.

    Cyclization: Formation of the pyrrolo[3,4-d][1,2]oxazole core through cyclization reactions.

    Coupling Reactions: Use of coupling reagents to link the various phenyl groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.

    Material Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological molecules and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromo-2-chlorophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
  • 3-(4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Uniqueness

The uniqueness of 3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione lies in its specific combination of halogenated phenyl groups and the pyrrolo[3,4-d][1,2]oxazole core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H15BrClFN2O3

Molecular Weight

501.7 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H15BrClFN2O3/c24-17-11-13(9-10-18(17)26)20-19-21(31-28(20)15-6-2-1-3-7-15)23(30)27(22(19)29)16-8-4-5-14(25)12-16/h1-12,19-21H

InChI Key

HEMZGEPJUBCQCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC(=C(C=C5)F)Br

Origin of Product

United States

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